2-(4-Trifluoromethyl-benzyl)-piperazine
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Overview
Description
2-(4-Trifluoromethyl-benzyl)-piperazine is an organic compound that features a piperazine ring substituted with a 4-trifluoromethyl-benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Trifluoromethyl-benzyl)-piperazine typically involves the reaction of 4-trifluoromethyl-benzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures high purity and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Trifluoromethyl-benzyl)-piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-(4-Trifluoromethyl-benzyl)-piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Trifluoromethyl-benzyl)-piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can form hydrogen bonds and other interactions with the target molecules, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Trifluoromethyl-benzyl chloride
- 4-Trifluoromethyl-benzyl alcohol
- 4-Trifluoromethyl-benzyl bromide
Uniqueness
2-(4-Trifluoromethyl-benzyl)-piperazine is unique due to the presence of both the trifluoromethyl group and the piperazine ring. The trifluoromethyl group imparts high lipophilicity and metabolic stability, while the piperazine ring provides a versatile scaffold for further functionalization. This combination makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
907971-33-9 |
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Molecular Formula |
C12H15F3N2 |
Molecular Weight |
244.26 g/mol |
IUPAC Name |
2-[[4-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)10-3-1-9(2-4-10)7-11-8-16-5-6-17-11/h1-4,11,16-17H,5-8H2 |
InChI Key |
ILELGBVFBKPDRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)CC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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